

Application Note: Quantitative Analysis of Diclofenac Diethylamine in Emulgel using Near-Infrared Spectroscopy

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Compound of Interest

Compound Name: *Diclofenac Diethylamine*

Cat. No.: *B195813*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Near-infrared (NIR) spectroscopy is a rapid, non-destructive analytical technique that offers significant advantages for the quantitative analysis of active pharmaceutical ingredients (APIs) in semi-solid dosage forms like emulgels.^{[1][2][3]} This method eliminates the need for complex sample preparation and the use of solvents, making it a cost-effective and environmentally friendly alternative to traditional chromatographic techniques such as HPLC.^{[2][4][5]} This application note details a validated NIR spectroscopic method coupled with chemometrics for the determination of **diclofenac diethylamine** concentration in an emulgel formulation.

Principle

NIR spectroscopy measures the absorption of light in the near-infrared region of the electromagnetic spectrum (typically 780 nm to 2500 nm).^[6] The absorption bands in this region are primarily due to overtones and combination bands of fundamental molecular vibrations of C-H, N-H, and O-H bonds.^[6] Although these bands are often broad and overlapping, chemometric techniques can be employed to extract quantitative information from the complex spectral data.^{[7][8]} Multivariate calibration models, such as Partial Least Squares (PLS) regression, are developed to correlate the NIR spectra of calibration samples with known

concentrations of the API.^{[7][9]} These models can then be used to predict the API concentration in unknown samples.

Quantitative Data Summary

The following tables summarize the performance of the developed Partial Least Squares (PLS) calibration model for the quantification of **diclofenac diethylamine** in emulgel. The model was validated using leave-one-out cross-validation (LOOCV) and external validation with an independent test set.^{[7][9]}

Table 1: Calibration and Validation Model Performance^{[7][9]}

Model	Parameter	Value
PLS Calibration	R ²	0.990
Root Mean Square Error of Calibration (RMSEC)	0.171	
LOOCV	R ²	0.989 - 0.990
Root Mean Square Error of Cross-Validation (RMSECV)	0.167 - 0.178	
External Validation	R ²	0.991
Root Mean Square Error of Prediction (RMSEP)	0.146	

Table 2: Method Precision and Accuracy^{[7][9]}

Parameter	Value
Precision (RSD%)	3.37%
Accuracy (% Recovery)	99.78%

Experimental Protocols

1. Materials and Equipment

- NIR Spectrometer with a diffuse reflectance accessory
- Vials or sample cups suitable for NIR analysis
- Analytical balance
- Software for data acquisition and chemometric analysis (e.g., The Unscrambler, Pirouette)
- **Diclofenac diethylamine** reference standard
- Emulgel base (placebo)

2. Preparation of Calibration and Validation Sets

A set of calibration and validation samples with varying concentrations of **diclofenac diethylamine** in the emulgel base are required to build and test the chemometric model.

- Calibration Set: Prepare a series of emulgel samples with known concentrations of **diclofenac diethylamine**. The concentration range should encompass the expected range of the samples to be analyzed. For instance, a study prepared 24 training set samples.^{[7][9]}
- Validation Set (Test Set): Prepare a separate set of emulgel samples with known concentrations of **diclofenac diethylamine** within the calibration range. These samples are not used for building the model but for independently assessing its predictive performance. For example, a set of 9 test samples can be prepared.^{[7][9]}

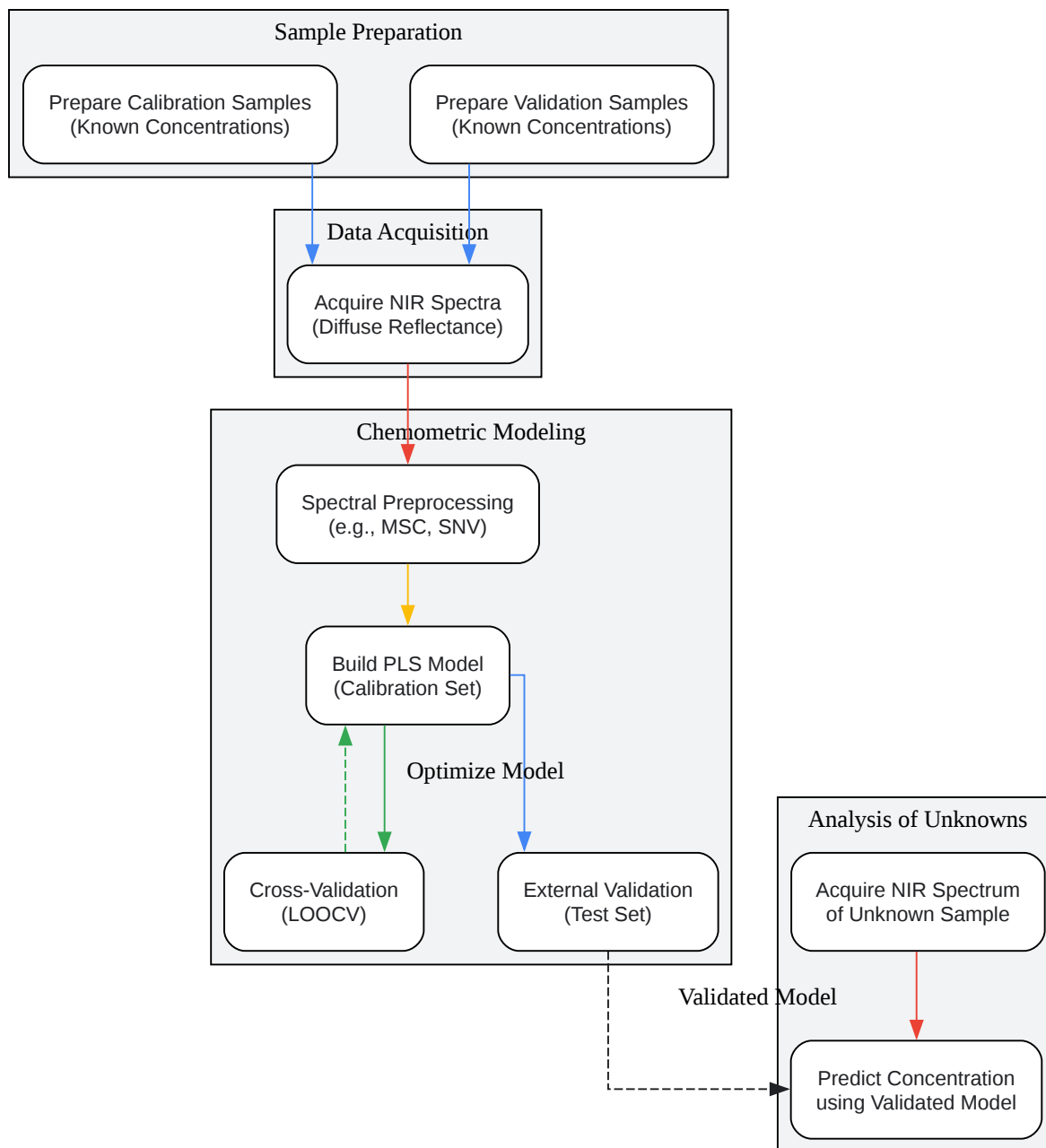
3. NIR Spectra Acquisition

- Set up the NIR spectrometer according to the manufacturer's instructions.
- Place the emulgel sample in a suitable vial or sample cup. Ensure the sample surface is smooth and representative.
- Acquire the NIR spectrum of each sample in diffuse reflectance mode.
- Define the spectral range for data collection (e.g., 1000-2500 nm).
- For each sample, multiple scans can be averaged to improve the signal-to-noise ratio.

4. Chemometric Model Development and Validation

- **Data Preprocessing:** Apply appropriate mathematical pretreatments to the raw NIR spectra to reduce baseline variations and enhance the relevant spectral features. Common preprocessing techniques include Multiplicative Scatter Correction (MSC), Standard Normal Variate (SNV), and derivatives (e.g., Savitzky-Golay).
- **Model Building:** Use the preprocessed spectra of the calibration set and the corresponding known concentrations of **diclofenac diethylamine** to build a quantitative model using a suitable regression method, such as Partial Least Squares (PLS). Other models like Principal Component Regression (PCR) and Support Vector Regression (SVR) can also be explored.[\[7\]](#)[\[9\]](#)
- **Model Validation:**
 - **Cross-Validation:** Perform leave-one-out cross-validation (LOOCV) on the calibration set to assess the robustness of the model and to select the optimal number of latent variables (factors).[\[7\]](#)[\[9\]](#)
 - **External Validation:** Use the independent validation (test) set to evaluate the predictive ability of the developed model. Calculate the R^2 and Root Mean Square Error of Prediction (RMSEP).[\[7\]](#)[\[9\]](#)
- **Method Performance:** Evaluate the precision and accuracy of the final model.[\[7\]](#)[\[9\]](#)

Visualizations



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